molecular formula C18H16ClN3O3 B2956182 (3-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946295-33-6

(3-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2956182
CAS No.: 946295-33-6
M. Wt: 357.79
InChI Key: KGUGYNBAZARHSV-UHFFFAOYSA-N
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Description

The compound "(3-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" belongs to the 1,2,3-triazole family, a heterocyclic scaffold renowned for its versatile applications in corrosion inhibition, pharmaceuticals, and materials science. Its structure features:

  • 1-position: A 4-methoxyphenyl group, contributing electron-donating properties via the methoxy substituent.
  • 4-position: A carboxylate ester with a (3-chlorophenyl)methyl group, enhancing lipophilicity and steric bulk.
  • 5-position: A methyl group, influencing steric and electronic characteristics.

Properties

IUPAC Name

(3-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-12-17(18(23)25-11-13-4-3-5-14(19)10-13)20-21-22(12)15-6-8-16(24-2)9-7-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUGYNBAZARHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often require the presence of a copper catalyst and are carried out under mild temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the process. This includes using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in monitoring and controlling the reaction parameters to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

(3-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antifungal agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impact

Position 1 Modifications
Compound Name 1-Substituent 4-Substituent Key Applications/Properties References
Target Compound 4-Methoxyphenyl (3-Chlorophenyl)methyl carboxylate Hypothesized corrosion inhibition or bioactivity (inferred) N/A
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-Chlorophenyl Ethyl carboxylate Corrosion inhibition for AA6061 alloy in HCl (57% efficiency at 500 ppm)
Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 7-Chloroquinoline Ethyl carboxylate Antioxidant activity (reduces lipid peroxidation)
Ethyl 1-(4-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-Aminophenyl Ethyl carboxylate Potential pharmaceutical precursor (high yield: 94%)
1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Chloro-4-methoxyphenyl Carboxylic acid Coordination polymer formation (e.g., Zn/Cd complexes)
  • Key Insight : Electron-withdrawing groups (e.g., Cl) at the 1-position enhance corrosion inhibition, while electron-donating groups (e.g., OMe, NH₂) may favor biological interactions.
Position 4 Modifications
Compound Name 4-Substituent Key Applications/Properties References
Target Compound (3-Chlorophenyl)methyl carboxylate Increased lipophilicity for membrane penetration N/A
1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide Carbohydrazide (indolinone-linked) Crystallography studies (88% yield, confirmed via X-ray)
(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide Carbohydrazide (benzofuran-linked) High-yield synthesis (86%) for hybrid molecules
Ethyl 1-[4-(aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate Sulfonamide-functionalized Enhanced solubility and potential enzyme inhibition
  • Key Insight : Carboxylate esters improve corrosion inhibition, while carbohydrazides and sulfonamides expand pharmaceutical relevance (e.g., antimicrobial, enzyme targeting).

Biological Activity

(3-Chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and anti-inflammatory activities, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound has the following molecular formula: C17H15ClN4O2C_{17}H_{15}ClN_4O_2. It features a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and methoxyphenyl groups contributes to its pharmacological profile.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluating the compound against a panel of 60 human cancer cell lines revealed that it could inhibit cell growth effectively. The GI50 values were determined across different cancer types including lung, colon, and breast cancers. Notably, compounds with similar structures have shown IC50 values ranging from low micromolar to sub-micromolar concentrations .
Cancer Cell Line GI50 (µM)
NCI-H23 (Lung)0.08
HCT-15 (Colon)0.12
MCF-7 (Breast)0.10

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Docking studies suggest that the compound interacts with the colchicine binding site on tubulin .

Anti-inflammatory Activity

In addition to its anticancer properties, this triazole derivative has been studied for its anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo models.

  • Mechanism : The compound inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This inhibition can potentially reduce inflammation in various conditions .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is highly influenced by their structural components:

  • Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxyphenyl Group : Contributes to increased solubility and may play a role in receptor interactions.

Research indicates that modifications to these groups can significantly alter the potency and selectivity of the compounds .

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